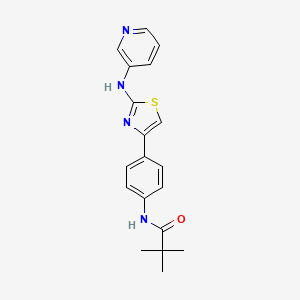

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide

Description

Propriétés

IUPAC Name |

2,2-dimethyl-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4OS/c1-19(2,3)17(24)21-14-8-6-13(7-9-14)16-12-25-18(23-16)22-15-5-4-10-20-11-15/h4-12H,1-3H3,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAJXRBCWYGBGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide typically involves the formation of the thiazole ring followed by the introduction of the pyridin-3-ylamino group and the pivalamide moiety. One common synthetic route includes the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of Pyridin-3-ylamino Group: The pyridin-3-ylamino group can be introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with an appropriate amine.

Attachment of Pivalamide Moiety: The final step involves the acylation of the thiazole derivative with pivaloyl chloride to form the pivalamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Applications De Recherche Scientifique

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its thiazole moiety.

Biology: It is used in biological assays to study enzyme inhibition and protein interactions.

Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Industry: It may be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The pyridin-3-ylamino group may enhance binding affinity and specificity towards certain biological targets. The exact pathways and molecular targets depend on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Structural Analogues

N-(3-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)phenyl)pivalamide ()

- Structural Differences: Replaces the pyridin-3-ylamino group with a 5-chloro-2-methoxyphenylamino substituent.

- Synthesis: Synthesized via condensation of N-(3-acetylphenyl)pivalamide with 5-chloro-2-methoxy phenylthiourea in ethanol under reflux (48 hours, 72% yield).

- Characterization : Confirmed by $^1$H NMR (δ 10.2 ppm for NH), $^13$C NMR (C=O at 176.5 ppm), and HRMS (m/z 443.1 [M+H]$^+$).

- Relevance : Demonstrated activity as a CFTR corrector, highlighting the importance of the thiazole-phenyl-pivalamide scaffold in membrane protein modulation .

Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate ()

- Structural Differences: Replaces the pyridin-3-ylamino group with a urea-linked 4-(trifluoromethyl)phenyl substituent.

- Synthesis : Achieved via nucleophilic substitution (93.4% yield).

- Key Data: ESI-MS m/z 548.2 [M+H]$^+$.

Pyridine-Pivalamide Derivatives

N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide ()

- Structural Differences : Features a chloro-iodo-pyridine core instead of thiazole-phenyl.

- Physicochemical Properties : Molecular weight 366.58 g/mol; higher halogen content increases hydrophobicity (logP ~3.5 estimated).

- Commercial Availability : Priced at $500/1 g, highlighting cost challenges for large-scale use .

N-(4-iodo-2-methoxypyridin-3-yl)pivalamide ()

- Structural Differences : Lacks the thiazole ring but retains the pivalamide-pyridine motif.

Data Tables

Table 2: Commercial Pyridine-Pivalamide Derivatives

Key Research Findings

- Thiazole vs. Pyridine Cores : Thiazole-based analogs () show higher bioactivity in CFTR correction compared to pyridine-only derivatives (), likely due to thiazole’s ability to mimic ATP-binding motifs .

- Substituent Effects: Electron-withdrawing groups (e.g., Cl, CF$_3$) enhance metabolic stability but may reduce solubility. The target compound’s pyridin-3-ylamino group balances hydrogen-bonding and lipophilicity .

- Synthetic Feasibility : Thiazole-phenyl-pivalamide compounds require multi-step synthesis (e.g., 48-hour reflux in ), whereas pyridine-pivalamide derivatives are more straightforward but less bioactive .

Activité Biologique

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 344.44 g/mol. Its structure features a pyridine ring, thiazole moiety, and a pivalamide group, which contribute to its pharmacological properties.

Research indicates that compounds similar to this compound may inhibit specific kinases involved in cancer progression. For instance, the inhibition of MAPK-interacting kinases (Mnks), which phosphorylate eukaryotic translation initiation factor 4E (eIF4E), is a promising therapeutic target in acute myeloid leukemia (AML). By reducing phosphorylated eIF4E levels, these compounds can induce apoptosis in cancer cells by down-regulating anti-apoptotic proteins like Mcl-1 and activating caspases .

Anticancer Activity

Several studies have evaluated the anticancer properties of compounds containing similar structural motifs. For example:

| Compound Name | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-(4-Methyl-3-(4-(pyridin-3-yl)thiazol-2-yl)amino)phenyl)-4-chloromethyl Benzamide | MV4-11 AML | 0.5 | Mnk2 inhibition |

| N-(2-(Pyridin-3-ylamino)-thiazol-4-yl)-phenylacetamide | A549 Lung Cancer | 1.0 | Apoptosis induction |

| N-(4-Pyridin-3-yl-thiazol-2-yl)-benzamide | HeLa Cervical Cancer | 0.8 | Cell cycle arrest |

These findings suggest that this compound and related compounds exhibit significant cytotoxicity against various cancer cell lines.

Case Studies

- Study on AML : A recent study demonstrated that derivatives similar to this compound effectively inhibited cell proliferation in MV4-11 AML cells. The lead compound reduced phosphorylated eIF4E levels and induced apoptosis through the cleavage of poly(ADP-ribose) polymerase (PARP) .

- Lung Cancer Research : Another investigation focused on lung cancer cell lines (A549), where compounds with the thiazole-pyridine structure showed promising results in reducing cell viability and inducing apoptosis at low concentrations .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. Preliminary data suggest that derivatives possess favorable oral bioavailability and metabolic stability, although detailed toxicity evaluations are still necessary to assess their safety profiles in clinical settings.

Q & A

Q. How is N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide synthesized, and what key reaction conditions optimize yield?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the thiazole ring, followed by coupling with pyridine and phenyl groups. For example, analogous compounds are synthesized via:

- Thiazole ring formation : Reacting bromoacetyl intermediates with thiourea derivatives under reflux conditions in ethanol (e.g., 48 hours at 80°C) .

- Coupling reactions : Using Suzuki-Miyaura or Buchwald-Hartwig amination to introduce aryl/pyridyl groups. Temperature control (e.g., 0°C for acid-sensitive steps) and solvent selection (e.g., chloroform or DMF) are critical to prevent side reactions .

- Purification : Preparative HPLC or silica gel chromatography ensures >95% purity. Yield optimization requires stoichiometric balancing of reagents and inert atmosphere (N₂/Ar) for oxygen-sensitive intermediates .

Q. What analytical techniques confirm the structure and purity of this compound?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate substituent positions and confirm the absence of unreacted precursors. For example, aromatic protons in the pyridine (δ 8.2–8.5 ppm) and thiazole (δ 7.5–7.8 ppm) regions are diagnostic .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]⁺ matching theoretical values within 2 ppm error) .

- HPLC with UV/Vis detection : Assesses purity (>98%) by retention time consistency and peak area integration .

Advanced Research Questions

Q. How are structure-activity relationships (SAR) investigated for this compound’s biological activity?

Methodological Answer: SAR studies involve:

- Analog synthesis : Modifying substituents (e.g., replacing pivalamide with benzamide or altering pyridine substituents) to test activity against targets like kinases .

- Biological assays : Dose-response curves (IC₅₀ values) in cancer cell lines (e.g., MCF-7 or HepG2) and selectivity profiling against related enzymes (e.g., EGFR vs. VEGFR) .

- Crystallography/molecular docking : Resolving ligand-target complexes (e.g., using PDB structures) to identify critical hydrogen bonds or hydrophobic interactions .

Q. How can contradictory data on biological activity across experimental models be resolved?

Methodological Answer:

- Dose standardization : Ensure consistent molar concentrations across assays (e.g., µM vs. nM ranges may yield divergent results) .

- Cell line validation : Check for genetic drift or differential expression of target proteins (e.g., via Western blotting) .

- Pharmacokinetic profiling : Assess metabolic stability in human liver microsomes (e.g., CYP3A4-mediated demethylation may reduce bioavailability in vivo vs. in vitro) .

Q. What computational methods predict pharmacokinetic properties and target interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and metabolic sites .

- Molecular Dynamics (MD) simulations : Models ligand-protein binding stability over time (e.g., RMSD <2 Å indicates stable docking) .

- ADMET prediction tools (e.g., SwissADME) : Estimates LogP (lipophilicity), CYP inhibition, and blood-brain barrier permeability .

Q. How is metabolic stability evaluated, and what are common metabolic pathways?

Methodological Answer:

- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-HRMS to identify metabolites (e.g., hydroxylation or demethylation products) .

- CYP isoform screening : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint major metabolic pathways .

- Stability assays : Measure half-life (t₁/₂) in microsomal preparations to rank compounds for further development .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

Methodological Answer:

- Salt formation : Convert free base to hydrochloride or mesylate salts to enhance aqueous solubility .

- Nanoparticle encapsulation : Use PEGylated liposomes or PLGA nanoparticles to improve plasma half-life .

- Prodrug design : Introduce enzymatically cleavable groups (e.g., ester linkages) for targeted release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.